molecular formula C9H5FN2S B582634 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile CAS No. 157764-05-1

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Cat. No.: B582634
CAS No.: 157764-05-1
M. Wt: 192.211
InChI Key: XENWBWWEEDAWOZ-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a fluorine atom at the 5-position of the benzothiazole ring and a nitrile group at the acetonitrile moiety makes this compound unique. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate fluorinated aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The nitrile group can be introduced through a subsequent reaction with a suitable nitrile source.

For example, the reaction of 2-aminobenzenethiol with 5-fluoro-2-formylbenzonitrile in the presence of a base such as sodium hydroxide can yield the desired product. The reaction is typically carried out in a polar solvent such as ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Material Science: The compound is explored for its use in the development of fluorescent materials and electroluminescent devices.

    Agriculture: It is investigated for its potential as a plant growth regulator and pesticide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom at the 5-position of the benzothiazole ring in 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions. These characteristics make it a valuable compound for various research applications and distinguish it from other similar compounds .

Properties

IUPAC Name

2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENWBWWEEDAWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157764-05-1
Record name 2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile
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